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Compound of Interest

Compound Name: Filanesib TFA

Cat. No.: B2669723

Filanesib (ARRY-520), a highly selective inhibitor of kinesin spindle protein (KSP), is
demonstrating significant efficacy in preclinical models of taxane-resistant cancers, offering a
potential new therapeutic avenue for patients who have developed resistance to conventional
chemotherapy. By targeting a distinct mechanism in cell division, Filanesib overcomes common
taxane resistance pathways, leading to mitotic arrest and subsequent cell death in cancer cells
that no longer respond to taxanes like paclitaxel and docetaxel.

Filanesib's unique mechanism of action, which does not involve direct interaction with tubulin,
allows it to bypass resistance mechanisms such as alterations in tubulin isotypes and
overexpression of drug efflux pumps like P-glycoprotein (Pgp).[1][2] This makes it a valuable
candidate for treating tumors that have acquired resistance to taxane-based therapies.
Preclinical studies have shown that Filanesib retains its potent anti-tumor activity in various
cancer models that are resistant to taxanes.[1][2]

Comparative Efficacy of Filanesib and Taxanes

Quantitative data from preclinical studies highlight Filanesib's superior or equivalent efficacy in
taxane-resistant cancer models.

In Vitro Cell Proliferation

Filanesib has demonstrated potent antiproliferative activity in a range of cancer cell lines,
including those with elevated P-glycoprotein activity, a common mechanism of taxane
resistance.
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Table 1: Comparative EC50 values of Filanesib and Paclitaxel in taxane-resistant and sensitive
cancer cell lines. Data sourced from Woessner et al., 2009.[1][2]

In Vivo Tumor Growth Inhibition

In xenograft models of human cancers, Filanesib has shown significant tumor growth inhibition,
particularly in models resistant to paclitaxel.
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Tumor Growth

Xenograft Model Cancer Type Treatment o

Inhibition
UISO-BCA-1 Breast Filanesib Active
Paclitaxel Completely resistant
HT-29 Colon Filanesib Superior to Paclitaxel
HCT-116 Colon Filanesib Superior to Paclitaxel
MDA-MB-231 Breast Filanesib Superior to Paclitaxel
A2780 Ovarian Filanesib Superior to Paclitaxel
PC-3 Prostate Filanesib Superior to Docetaxel

Table 2: In vivo efficacy of Filanesib compared to taxanes in various xenograft models. Data

sourced from Woessner et al., 2009.[1][3]

Mechanism of Action: Overcoming Taxane

Resistance

Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, leading to

mitotic arrest and apoptosis. However, cancer cells can develop resistance through various

mechanisms, including:

 Alterations in B-tubulin isotypes: Mutations or changes in the expression of different forms of

B-tubulin can prevent taxanes from binding effectively.

o Overexpression of drug efflux pumps: Proteins like P-glycoprotein (MDR1) actively pump

taxanes out of the cancer cell, reducing their intracellular concentration.

Filanesib circumvents these resistance mechanisms by targeting KSP, a motor protein

essential for the separation of spindle poles during mitosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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